p-Nitrophenyl N-acetylglycinate
Overview
Description
P-Nitrophenyl N-acetylglycinate, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238,2 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
AC-GLY-ONP, also known as p-Nitrophenyl N-acetylglycinate or (4-nitrophenyl) 2-acetamidoacetate, is a complex compound that interacts with various targets. The primary targets of this compound are enzymes such as esterases and glycosidases . These enzymes play crucial roles in various biological processes, including the breakdown of esters and glycosides, respectively .
Mode of Action
The compound acts as a substrate for these enzymes. When the compound interacts with its targets, it undergoes enzymatic hydrolysis, resulting in the release of p-nitrophenol . This reaction can be used to measure the activity of the enzymes, making AC-GLY-ONP a useful tool in biochemical research .
Biochemical Pathways
The hydrolysis of AC-GLY-ONP affects various biochemical pathways. The release of p-nitrophenol can impact pathways involving ester and glycoside metabolism . The downstream effects of these pathways can influence a variety of cellular processes, including energy production and cellular signaling .
Pharmacokinetics
Given its chemical structure and its interactions with enzymes, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic hydrolysis, and excreted as breakdown products .
Result of Action
The enzymatic hydrolysis of AC-GLY-ONP results in the release of p-nitrophenol, a compound that can be detected and measured . This allows researchers to monitor the activity of the target enzymes, providing valuable information about their roles in various biological processes .
Action Environment
The action of AC-GLY-ONP can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the stability of AC-GLY-ONP may be influenced by factors such as light, heat, and pH .
Biochemical Analysis
Biochemical Properties
It is known that (4-nitrophenyl) 2-acetamidoacetate can be used as a substrate for certain enzymes
Cellular Effects
Some studies suggest that it may have potential anti-cancer activities
Molecular Mechanism
It is known that (4-nitrophenyl) 2-acetamidoacetate can undergo catalytic reduction, a process that involves various nanostructured materials
Temporal Effects in Laboratory Settings
One study suggests that a related compound, immobilized in a certain type of hydrogel, retained significant activity after 18 months of storage at 4 °C
Metabolic Pathways
It is known that related compounds can be involved in the metabolism of arachidonic acid
Properties
IUPAC Name |
(4-nitrophenyl) 2-acetamidoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJPMVGCQNBYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408378 | |
Record name | p-Nitrophenyl N-acetylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3304-61-8 | |
Record name | p-Nitrophenyl N-acetylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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